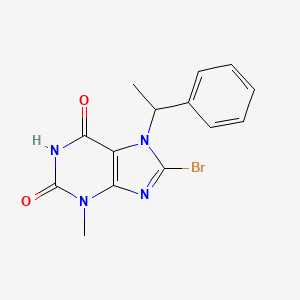

8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-bromo-3-methyl-7-(1-feniletil)-3,7-dihidro-1H-purina-2,6-diona es un compuesto sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos que desempeñan funciones cruciales en bioquímica, particularmente en la estructura del ADN y el ARN.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 8-bromo-3-methyl-7-(1-feniletil)-3,7-dihidro-1H-purina-2,6-diona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen un derivado de purina, agentes de bromación y catalizadores específicos para facilitar la reacción. Las condiciones de reacción pueden implicar temperaturas controladas, disolventes como el dimetilsulfóxido (DMSO) y atmósferas inertes para evitar reacciones secundarias no deseadas.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso se optimizaría para el rendimiento y la pureza, con pasos que incluyen la purificación mediante recristalización o cromatografía. Los protocolos de seguridad y las consideraciones ambientales son cruciales en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

8-bromo-3-methyl-7-(1-feniletil)-3,7-dihidro-1H-purina-2,6-diona puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: Conversión a estados de oxidación más altos utilizando agentes oxidantes.

Reducción: Reducción del sustituyente bromo utilizando agentes reductores.

Sustitución: Reacciones de sustitución nucleofílica o electrofílica para reemplazar el átomo de bromo con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2) en condiciones ácidas.

Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.

Sustitución: Azida de sodio (NaN3) u otros nucleófilos en disolventes apróticos polares como el acetonitrilo.

Productos principales

Los productos principales de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir un derivado de cetona o ácido carboxílico, mientras que la sustitución podría resultar en varias purinas sustituidas.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para sintetizar moléculas más complejas.

Biología: Estudiar sus efectos sobre los procesos celulares y su potencial como sonda bioquímica.

Medicina: Investigar sus propiedades farmacológicas y sus posibles usos terapéuticos.

Industria: Utilización en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.

Mecanismo De Acción

El mecanismo de acción de 8-bromo-3-methyl-7-(1-feniletil)-3,7-dihidro-1H-purina-2,6-diona implica su interacción con dianas moleculares específicas. Estos pueden incluir enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en las vías celulares y las respuestas fisiológicas.

Comparación Con Compuestos Similares

Compuestos similares

Cafeína: Un conocido derivado de purina con efectos estimulantes.

Teobromina: Otro compuesto de purina que se encuentra en el chocolate con propiedades estimulantes leves.

Adenina: Una base de purina fundamental en el ADN y el ARN.

Singularidad

8-bromo-3-methyl-7-(1-feniletil)-3,7-dihidro-1H-purina-2,6-diona es único debido a sus sustituyentes específicos, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros derivados de purina. Sus grupos bromo y feniletilo pueden influir en su reactividad e interacciones con dianas biológicas.

Actividad Biológica

8-Bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to xanthine and has been studied for various pharmacological effects, including its interactions with receptors and enzymes.

- Chemical Name : this compound

- CAS Number : 93703-26-5

- Molecular Formula : C13H11BrN4O2

- Molecular Weight : 335.16 g/mol

1. Receptor Interactions

Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors. For instance, compounds with similar structural features have shown micromolar affinity at D2 receptors, suggesting potential applications in treating neurodegenerative diseases .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are crucial in the treatment of several conditions, including asthma and erectile dysfunction. The most potent derivatives showed IC50 values in the low micromolar range (2.30 - 5 µM), indicating significant inhibitory potential against PDE4B1 and PDE10A enzymes .

3. Antioxidant Activity

Antioxidant properties were assessed using the DPPH assay, where certain derivatives displayed lower activity compared to established antioxidants like quercetin. This suggests that while some modifications may enhance antioxidant properties, others may diminish them .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and enhanced cell viability through mechanisms involving PDE inhibition and modulation of dopamine receptor activity .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of similar purine derivatives. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

| Activity | IC50 (µM) | Comments |

|---|---|---|

| D2 Receptor Affinity | ~4.39 | Moderate affinity; potential in neurodegenerative treatment |

| PDE4B1 Inhibition | 2.30 | Potent inhibitor; significant therapeutic implications |

| Antioxidant Activity | Varies | Lower than quercetin; structural modifications affect activity |

Propiedades

Número CAS |

101071-98-1 |

|---|---|

Fórmula molecular |

C14H13BrN4O2 |

Peso molecular |

349.18 g/mol |

Nombre IUPAC |

8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21) |

Clave InChI |

MXVHGTHUSLQFTQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |

Solubilidad |

11.2 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.